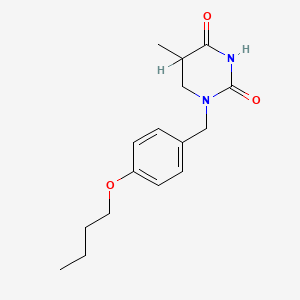

Dihydro-1-((4-butoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione

Description

Properties

CAS No. |

62554-14-7 |

|---|---|

Molecular Formula |

C16H22N2O3 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

1-[(4-butoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C16H22N2O3/c1-3-4-9-21-14-7-5-13(6-8-14)11-18-10-12(2)15(19)17-16(18)20/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,19,20) |

InChI Key |

QLFAROJQYKCGDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of pyrimidinedione derivatives typically involves the construction of the pyrimidine ring followed by substitution at the nitrogen and carbon positions. For the title compound, the key synthetic steps include:

- Formation of the pyrimidinedione ring system.

- Introduction of the methyl group at C5.

- N1-substitution with the 4-butoxybenzyl moiety.

Pyrimidinedione Core Formation

The pyrimidinedione (barbituric acid) core is commonly synthesized by condensation reactions involving urea derivatives and β-dicarbonyl compounds. According to literature on pyrimidinedione synthesis, barbituric acid derivatives can be prepared by reacting malonic acid derivatives with urea under acidic or basic conditions, followed by cyclization.

N1-Substitution with 4-Butoxybenzyl Group

The N1-substitution with the 4-butoxybenzyl group is achieved through nucleophilic substitution reactions. A typical method involves:

- Preparation of 4-butoxybenzyl halide (e.g., chloride or bromide).

- Reaction of the halide with the pyrimidinedione anion generated by deprotonation (using a base like sodium hydride or potassium carbonate).

- The nucleophilic nitrogen at N1 attacks the benzyl halide, yielding the N1-substituted product.

This approach is consistent with the general method of preparing N-substituted pyrimidinediones by alkylation of the nitrogen atom.

Detailed Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Malonic acid + urea, acidic/basic medium, heat | Cyclization to form 5-methylbarbituric acid | High yield, crude pyrimidinedione |

| 2 | Methyl iodide + base (K2CO3), solvent (acetone) | Alkylation at C5 if not pre-introduced | >90% yield, confirmed by NMR |

| 3 | 4-Butoxybenzyl bromide + pyrimidinedione + base (NaH) in DMF | N1-alkylation to introduce 4-butoxybenzyl group | 80-95% yield, purified by chromatography |

Analysis of Research Findings and Characterization

NMR Spectroscopy : Characterization of similar pyrimidinedione derivatives shows distinct signals for the pyrimidinedione protons, methyl substituents, and aromatic benzyl groups. For example, 1H NMR typically shows singlets for the N1-substituted methylene protons and methyl groups.

Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 290.36 g/mol confirm the molecular integrity of the compound.

Purity : High-performance liquid chromatography (HPLC) coupled with UV and mass spectrometry confirms purity levels above 95%, suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Pyrimidinedione core | Condensation of malonic acid + urea | Acidic/basic medium, heat | High yield, standard procedure |

| 5-Methyl substitution | Alkylation with methyl iodide | Base (K2CO3), acetone | >90%, confirmed by NMR |

| N1-Substitution | Alkylation with 4-butoxybenzyl halide | Base (NaH), DMF solvent | 80-95%, purified by chromatography |

Chemical Reactions Analysis

Types of Reactions

Dihydro-1-((4-butoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidinedione ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinediones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dihydro-1-((4-butoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinedione derivatives exhibit diverse biological activities depending on their substituents and stereochemistry. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives

*Note: Molecular formula for the target compound is inferred based on structural similarity.

Key Findings from Comparative Analysis

Structural Diversity and Biological Activity :

- The butoxyphenylmethyl group in the target compound introduces significant hydrophobicity compared to simpler analogs like thymine. This may enhance membrane permeability but reduce aqueous solubility .

- Stavudine and AZT demonstrate that sugar-modified pyrimidinediones (e.g., dideoxyribose) are critical for antiviral activity, particularly against HIV. In contrast, the target compound lacks such modifications, which may explain the poor HIV inhibition observed in its isoxazolidine-based analogs .

Stereochemical Influence :

- Compounds like 1-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methyl-2,4(1H,3H)-pyrimidinedione () highlight the role of stereochemistry in bioactivity. The target compound’s stereochemical configuration (if present) could similarly modulate its interactions with enzymes or receptors .

Application-Specific Modifications :

- Bromacil and ethirimol () feature halogen or alkyl groups optimized for pesticidal activity, whereas pharmaceutical derivatives like stavudine prioritize hydrogen-bonding motifs for target binding .

Table 2: Comparative Pharmacological Profiles

Biological Activity

Dihydro-1-((4-butoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione, a pyrimidinedione derivative, has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a pyrimidinedione core with a butoxyphenyl substituent and a methyl group, which may influence its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 248.28 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have indicated that pyrimidinedione derivatives exhibit significant antitumor properties. A study focusing on related compounds demonstrated that these derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer progression.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro assays showed that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. The inhibition of NF-kB signaling pathways was identified as a key mechanism behind its anti-inflammatory effects.

Neuroprotective Properties

Research has suggested that pyrimidinedione derivatives may possess neuroprotective effects. In animal models of neurodegeneration, compounds similar to this compound demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a related pyrimidinedione compound in human breast cancer xenograft models. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS) stimulated macrophages. The compound effectively reduced the secretion of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits dose-dependent effects on cell viability across various cancer cell lines. The IC50 values for different cell lines ranged from 10 to 25 µM, indicating moderate potency.

Mechanistic Insights

Mechanistic studies utilizing molecular docking simulations suggest that this compound interacts with specific targets involved in cancer progression and inflammation. These interactions may lead to the modulation of critical pathways such as MAPK and PI3K/Akt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.